4-BUTOXY-3,5-DICHLOROPHENYLBORONIC ACID
Description
Significance of Boronic Acids as Synthetic Building Blocks in Organic Chemistry
Boronic acids are highly valued as versatile building blocks in organic synthesis. boronmolecular.comnih.gov Their stability, generally low toxicity, and ease of handling have contributed to their widespread adoption. nih.gov A key feature is their ability to form reversible covalent complexes with molecules containing vicinal, or 1,2-, substituted Lewis base donors like sugars, amino acids, and hydroxamic acids. wikipedia.orglabinsights.nl This property makes them invaluable for molecular recognition and the development of sensors. boronmolecular.comlabinsights.nl
However, their most prominent role is in the construction of complex organic molecules, particularly in the formation of new carbon-carbon bonds. nih.gov This capability has revolutionized the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. boronmolecular.com
Evolution of Boronic Acid Chemistry: From Discovery to Contemporary Applications
The history of boronic acids dates back to 1860, when Edward Frankland first reported the synthesis and isolation of ethylboronic acid. wikipedia.orgborates.today His two-stage process involved reacting diethylzinc (B1219324) with triethyl borate (B1201080) to produce triethylborane, which was then oxidized to yield the boronic acid. wiley-vch.deborates.today
For a long time, these compounds were considered chemical curiosities. wiley-vch.de A pivotal moment in their history was the development of the Suzuki-Miyaura cross-coupling reaction, first reported in 1979. nih.govlibretexts.org This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, proved to be a remarkably powerful and versatile method for creating carbon-carbon bonds. nih.gov The discovery spurred intense research, leading to the optimization of reaction conditions and the synthesis of a vast library of boronic acids with diverse structures. nih.govnih.gov Today, many air-stable boronic acids are commercially available, and they are fundamental in fields ranging from medicinal chemistry to materials science. wikipedia.orgmolecularcloud.org
Unique Reactivity Profiles of Arylboronic Acids in Cross-Coupling Methodologies
The utility of arylboronic acids is most evident in transition-metal-catalyzed cross-coupling reactions. rsc.org The Suzuki-Miyaura coupling is the preeminent example, but other important transformations also rely on these reagents. molecularcloud.org
Key Cross-Coupling Reactions Involving Arylboronic Acids:
| Reaction Name | Description |
| Suzuki-Miyaura Coupling | A palladium-catalyzed reaction between an organoboron reagent and an organohalide or triflate to form a biaryl compound. wikipedia.orgmolecularcloud.orglibretexts.org |
| Chan-Lam Coupling | A copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between a boronic acid and an amine or alcohol. molecularcloud.org |
| Liebeskind-Srogl Coupling | A palladium-catalyzed reaction of a thiol ester with a boronic acid to produce a ketone. molecularcloud.org |
The mechanism of the Suzuki coupling involves a catalytic cycle with several key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov A crucial step is transmetalation, where the organic group from the boron atom is transferred to the palladium center. wikipedia.orgnih.gov This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex. acs.org While this is the conventional pathway, it has also been recognized that arylboronic acids can serve as aryl radical precursors under certain oxidative conditions, opening up alternative reaction pathways. rsc.org
The reactivity of the arylboronic acid is influenced by the substituents on the aromatic ring. Electron-withdrawing groups on the phenylboronic acid can decrease reaction rates, while electron-donating groups can have the opposite effect in some systems. rsc.org
Contextualizing 4-BUTOXY-3,5-DICHLOROPHENYLBORONIC ACID within the Landscape of Substituted Phenylboronic Acids
This compound is a member of the disubstituted arylboronic acid family. borates.today Its specific structure, featuring two chlorine atoms and a butoxy group on the phenyl ring, dictates its unique chemical properties and reactivity profile.
The presence of the two chlorine atoms at the 3 and 5 positions significantly influences the electronic nature of the aromatic ring. As electron-withdrawing groups, the chlorine atoms decrease the electron density of the phenyl ring. This electronic effect can impact the transmetalation step in Suzuki-Miyaura coupling reactions. For instance, 3,5-Dichlorophenylboronic acid is a known reactant in Suzuki-Miyaura cross-couplings. sigmaaldrich.com
Properties
IUPAC Name |
(4-butoxy-3,5-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BCl2O3/c1-2-3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6,14-15H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGPPYHWISSCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCCCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681621 | |
| Record name | (4-Butoxy-3,5-dichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-72-7 | |
| Record name | B-(4-Butoxy-3,5-dichlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butoxy-3,5-dichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Butoxy 3,5 Dichlorophenylboronic Acid
Established Synthetic Routes for Arylboronic Acid Derivatives
The synthesis of arylboronic acids and their esters is a cornerstone of modern organic chemistry, largely due to their role as key intermediates in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. nih.gov These compounds are valued for their stability and functional group tolerance. nih.gov Over the years, several robust methods for their preparation have been developed.
Borylation of Aryl Halides: Palladium-Catalyzed Approaches
The most prevalent and versatile method for synthesizing arylboronic esters is the palladium-catalyzed borylation of aryl halides or triflates, often referred to as the Miyaura-Ishiyama borylation. researchgate.net This reaction involves the coupling of an aryl halide (Ar-X, where X = I, Br, Cl) or triflate (Ar-OTf) with a boron-containing reagent, typically a diboron (B99234) ester like bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. researchgate.netnih.gov
The general catalytic cycle for this transformation is well-understood. It typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with the diboron reagent, and finally, reductive elimination to yield the arylboronic ester and regenerate the palladium(0) catalyst.
A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction. nih.gov Catalyst systems based on ligands such as SPhos have proven highly active for the borylation of not only aryl iodides and bromides but also the less reactive and more economical aryl chlorides. nih.gov Research has shown that using preformed palladium catalysts in solvents like ethanol (B145695) can lead to a simplified and efficient direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485) (B₂(OH)₄). organic-chemistry.org This approach is noted for its use of bench-stable reagents and tolerance for a wide array of functional groups. organic-chemistry.orgnih.gov
Table 1: Comparison of Palladium Catalyst Systems for Aryl Halide Borylation
| Catalyst/Ligand System | Substrate Scope | Key Advantages | Reference |
|---|---|---|---|
| PdCl₂(dppf) / Et₃N | Aryl halides and triflates | Effective for selective C-B bond formation; mild conditions. researchgate.net | researchgate.net |
| PdCl₂(CH₃CN)₂ / SPhos | Aryl/heteroaryl iodides, bromides, and chlorides | Highly active, allowing low catalyst loadings and short reaction times. nih.gov | nih.gov |
Direct Boronation Reactions
As an alternative to using pre-functionalized aryl halides, direct C-H borylation has emerged as a powerful, atom-economical strategy. nih.gov This method involves the direct conversion of an aromatic C-H bond to a C-B bond, catalyzed by transition metals, most notably iridium. sigmaaldrich.com
Iridium-catalyzed borylation typically employs a catalyst like [Ir(cod)Cl]₂ with a bipyridine ligand and a boron source such as B₂pin₂. sigmaaldrich.comrsc.org A key characteristic of these reactions is that their regioselectivity is often governed by steric factors, leading to borylation at the least hindered position on the aromatic ring. sigmaaldrich.comrsc.org This provides a complementary approach to traditional electrophilic aromatic substitution.
More advanced strategies have been developed to control the regioselectivity through the use of directing groups. Functional groups on the aromatic substrate can chelate to the metal center, directing the borylation to the ortho position. rsc.org This directed C-H activation allows for the synthesis of highly substituted arylboronic esters that might be difficult to access through other means. rsc.orgnih.gov
Alternative Synthetic Pathways to Boronic Acids and Esters
While palladium- and iridium-catalyzed reactions are dominant, other synthetic routes to arylboronic acids exist. One of the classical methods involves the reaction of organometallic intermediates, such as Grignard reagents (ArMgX) or organolithium compounds (ArLi), with trialkyl borates (B(OR)₃) at low temperatures. nih.gov These methods, however, can suffer from poor functional group compatibility, often requiring additional protection and deprotection steps. nih.gov
More recently, novel approaches have been explored. These include:
Transmetalation of Aryl Silanes and Stannanes : Aryl silanes and stannanes can be converted to arylboronic acids. nih.gov
Photochemical Methods : Light-driven protocols are being developed for the synthesis of boronic esters, offering green alternatives to transition-metal catalysis for the activation of certain substrates. researchgate.net
Reaction with Tetrahydroxydiboron : The use of tetrahydroxydiboron (B₂(OH)₄) as the boron source in palladium-catalyzed reactions provides a direct route to arylboronic acids, avoiding the need for subsequent hydrolysis of an ester intermediate. organic-chemistry.orgupenn.edu This method is advantageous as it avoids the use of expensive reagents like bis(pinacolato)diboron. upenn.edu
Specific Synthesis of 4-BUTOXY-3,5-DICHLOROPHENYLBORONIC ACID
The synthesis of the specifically substituted this compound would logically proceed from a correspondingly substituted aryl precursor, such as 1-butoxy-3,5-dichlorobenzene (B8029749) or 4-bromo-1-butoxy-2,6-dichlorobenzene. The choice of synthetic route would be guided by the principles established for general arylboronic acid synthesis. A plausible and common approach involves the lithiation of an appropriate aryl halide followed by reaction with a borate (B1201080) ester.
Optimization of Reaction Conditions and Reagent Selection
For a target molecule like this compound, a key synthetic step often involves the formation of an organometallic intermediate. For instance, starting from 1-bromo-4-butoxy-3,5-dichlorobenzene, a lithium-halogen exchange can be performed using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF).
The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The selection of the borate ester can influence reaction efficiency. The reaction is highly sensitive to temperature and moisture, and maintaining strictly anhydrous conditions is critical to prevent quenching of the highly reactive organolithium intermediate.
Table 2: Plausible Reagents for the Synthesis of this compound
| Step | Reagent | Role | Key Considerations |
|---|---|---|---|
| 1. Lithiation | n-Butyllithium or tert-Butyllithium | Forms aryllithium intermediate via halogen-metal exchange. | Requires low temperature (-78 °C) and anhydrous conditions. |
| 2. Borylation | Trimethyl borate or Triisopropyl borate | Electrophilic boron source that reacts with the aryllithium. | Added slowly at low temperature to control the exothermic reaction. |
Optimization of this process involves fine-tuning the reaction time for the lithiation, the equivalents of the organolithium and borate reagents, and the precise temperature control throughout the addition and quenching steps.
Purification and Isolation Techniques for High Purity Compound
The purification of arylboronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) upon dehydration and their amphiphilic nature. researchgate.net Achieving a high-purity final product of this compound requires specific techniques.
Common purification strategies include:
Recrystallization : This is a primary method for purifying crude boronic acids. The choice of solvent is crucial; suitable solvents can include hot water, ethanol, or solvent mixtures like ethyl acetate (B1210297)/hexanes. researchgate.netreddit.com
Acid-Base Extraction : A highly effective method involves treating the crude product with a base (e.g., NaOH) to form the water-soluble boronate salt. google.com The aqueous layer containing the salt is washed with an organic solvent (like diethyl ether or ethyl acetate) to remove non-acidic organic impurities. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure boronic acid, which can be isolated by filtration or extraction. google.com
Chromatography : While often difficult, column chromatography can be used. Silica (B1680970) gel is sometimes problematic, but neutral alumina (B75360) can be an effective stationary phase for boronate esters. researchgate.net For boronic acids, specialized techniques such as using silica gel impregnated with boric acid have been developed to suppress decomposition on the column. researchgate.net
Derivatization : In some cases, the boronic acid can be temporarily converted into a more stable and easily purifiable derivative, such as a diethanolamine (B148213) adduct, which is often crystalline. reddit.com The pure boronic acid can then be regenerated from the purified adduct.
For this compound, a combination of acid-base extraction followed by recrystallization would likely be the most effective strategy to achieve high purity. google.com
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of arylboronic acids, including this compound, aims to reduce the environmental impact of the chemical processes. nih.gov Key areas of focus include the use of greener solvents, alternative energy sources, and more atom-economical reagents.
One significant advancement is the development of synthetic protocols that utilize water as a solvent . nih.gov While traditional palladium-catalyzed borylations are conducted in organic solvents, research has shown that these reactions can be performed in aqueous media, often with the aid of surfactants to facilitate the mixing of reactants. This approach significantly reduces the use of volatile organic compounds (VOCs).
Mechanochemistry , or solid-state synthesis using ball milling, presents another green alternative. This solvent-free method can lead to shorter reaction times and simplified workup procedures, minimizing solvent waste.
The use of microwave irradiation as an energy source can also contribute to greener syntheses. google.com Microwave-assisted reactions often proceed at a much faster rate than conventional heating, leading to reduced energy consumption and potentially higher yields.
Furthermore, efforts are being made to develop more atom-economical boron sources . While bis(pinacolato)diboron is widely used, it has a relatively high molecular weight, and only one of the two boron atoms is typically incorporated into the product. The use of reagents like tetrahydroxydiboron [B₂(OH)₄] offers a more atom-economical alternative. nih.gov
The following table highlights how green chemistry principles can be applied to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Greener Solvents | Performing borylation reactions in water or using solvent-free conditions (mechanochemistry). nih.gov | Reduced use of volatile organic compounds (VOCs), simplified purification. |
| Energy Efficiency | Employing microwave-assisted synthesis. google.com | Faster reaction times, reduced energy consumption. |
| Atom Economy | Utilizing more atom-economical boron sources like tetrahydroxydiboron. nih.gov | Reduced waste generation, more efficient use of resources. |
| Catalysis | Development of more efficient and recyclable catalysts for borylation reactions. | Lower catalyst loading, reduced metal waste. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Reactivity and Reaction Mechanisms of 4 Butoxy 3,5 Dichlorophenylboronic Acid in Organic Transformations
Mechanistic Investigations of Boronic Acid-Involved Reactions
The mechanism of reactions involving boronic acids like 4-butoxy-3,5-dichlorophenylboronic acid is a cornerstone of understanding their synthetic utility. The Suzuki-Miyaura coupling, a primary application, proceeds through a well-established catalytic cycle involving a palladium(0) complex. smolecule.com This cycle consists of three main steps: oxidative addition of an organic halide to the Pd(0) center, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. smolecule.comrsc.org
Transmetalation is a critical step in the Suzuki-Miyaura catalytic cycle, involving the transfer of the aryl group from the boron atom to the palladium(II) center. rsc.orgresearchgate.net The efficiency of this process is highly dependent on the reaction conditions and the nature of the boronic acid. For this compound, the electronic properties of its substituents play a key role. The two electron-withdrawing chlorine atoms increase the electrophilicity of the boron center, which can facilitate its coordination to the palladium complex. smolecule.com This is balanced by the electron-donating butoxy group, which provides electronic stabilization to the intermediate. smolecule.com
The transmetalation step is generally believed to proceed via one of two primary pathways. In the first, a base (like a hydroxide (B78521) or alkoxide) activates the boronic acid to form a more nucleophilic boronate species, [ArB(OH)₃]⁻. This anionic boronate then reacts with the organopalladium(II) halide complex. rsc.org In the second pathway, the organopalladium(II) halide is first converted to a more reactive hydroxo or alkoxo complex (LₙPd(Ar')(OR)), which then reacts with the neutral boronic acid. researchgate.net Studies have shown that transmetalation is often accelerated when using a Pd-OH complex compared to a Pd-halide complex. researchgate.net The structure of the boronic acid has a significant impact on the rate of arene transfer, with some boronic esters transmetalating much faster than their corresponding acids. illinois.edu
Boronic acids are inherently Lewis acidic due to the vacant p-orbital on the boron atom, allowing them to accept a pair of electrons from a donor substrate. nih.gov The Lewis acidity of this compound is enhanced by the presence of the two electron-withdrawing chlorine substituents. smolecule.com This increased Lewis acidity modulates the transmetalation rate by promoting the coordination of the boron center to the palladium catalyst. smolecule.com
The Lewis acidic character of boranes is fundamental to their catalytic activity in a range of organic reactions. nih.govnih.gov They can activate substrates, such as isocyanates, by binding to a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.gov While the primary role of this compound is as a nucleophilic partner in cross-coupling, its intrinsic Lewis acidity is a key factor governing its interaction with other components of the catalytic system, including the base and the metal center. smolecule.com The relative Lewis acidity of metal catalysts themselves, such as zirconium versus hafnium, has also been shown to be crucial for reaction rates in other catalytic systems. rsc.org
Applications in Carbon-Carbon Bond Formation
The primary application of this compound is in the synthesis of complex organic molecules, particularly biaryl compounds, through carbon-carbon bond formation. smolecule.com
This compound serves as an effective, albeit sterically hindered, coupling partner in Suzuki-Miyaura reactions. smolecule.comorganic-chemistry.org The presence of two chlorine atoms in the ortho positions presents a significant steric challenge that can hinder the approach to the palladium center and slow down the reaction. organic-chemistry.orgrsc.org
Scope: Despite the steric hindrance, specialized catalytic systems have been developed that enable the successful coupling of this and similar hindered boronic acids. These systems allow for the synthesis of di-, tri-, and even tetra-ortho-substituted biaryls, which are challenging targets. organic-chemistry.orgresearchgate.net The methodology is tolerant of various functional groups, including unprotected hydroxyl and amino groups, which broadens its applicability in the synthesis of functional molecules and biologically active compounds. organic-chemistry.org
Limitations: The primary limitation is the steric bulk, which often necessitates higher catalyst loadings, elevated temperatures, or longer reaction times. rsc.orgrsc.org The choice of catalyst, ligand, base, and solvent is critical to overcoming the steric hindrance and achieving high yields. organic-chemistry.org For instance, slow addition of the boronic acid has been shown to improve yields in carbonylative Suzuki-Miyaura couplings by suppressing the non-carbonylative side reaction. rsc.org
The success of coupling sterically demanding substrates like this compound is highly dependent on the ligand coordinated to the palladium center. rsc.orgwiley.com Bulky, electron-rich phosphine (B1218219) ligands, such as the biaryl phosphine ligands developed by Stephen Buchwald, are particularly effective. sigmaaldrich.comsigmaaldrich.com These ligands enhance catalyst activity and stability, facilitating the coupling of hindered aryl chlorides and boronic acids. researchgate.netsigmaaldrich.com
Ligands like AntPhos and various Buchwald ligands (e.g., XPhos) create a sterically crowded and electron-rich environment around the palladium atom. rsc.orgsigmaaldrich.com This environment promotes the formation of the active, low-coordinate L-Pd(0) species necessary for efficient oxidative addition and helps to facilitate the otherwise difficult reductive elimination step for hindered substrates. rsc.orgwiley.com The development of palladium precatalysts, which are air-stable and generate the active catalyst in situ, has further simplified these challenging transformations. sigmaaldrich.com
Below is a table summarizing the impact of different ligand types on the coupling of sterically hindered substrates, based on general findings in the field.
| Ligand Type | Key Structural Features | Impact on Sterically Hindered Couplings | Typical Reaction Partners |
| Buchwald Biaryl Phosphines (e.g., XPhos, SPhos) | Bulky, electron-rich dialkylbiaryl phosphines. sigmaaldrich.com | Highly effective; promotes fast oxidative addition and reductive elimination, overcoming steric hindrance. rsc.orgsigmaaldrich.com | Aryl chlorides, bromides, and triflates with hindered boronic acids. organic-chemistry.org |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors with "flexible steric bulk". organic-chemistry.org | Excellent yields with low catalyst loadings under mild conditions; high thermal stability. organic-chemistry.org | Sterically hindered aryl bromides and chlorides. organic-chemistry.org |
| Bidentate Phosphines (e.g., dppf) | Two coordinating phosphorus atoms. wiley.com | Generally less effective for highly hindered substrates compared to modern monodentate ligands. wiley.com | Less sterically demanding aryl halides. |
| Indolylphosphine Ligands (e.g., WK-phos) | Specialized phosphine ligands with an indolyl backbone. researchgate.net | Highly effective even at very low catalyst loadings (ppm levels) for coupling aryl chlorides. researchgate.net | Electron-rich and electron-deficient aryl chlorides. researchgate.net |
While palladium is the most common catalyst for Suzuki-Miyaura reactions, nickel has emerged as a powerful and more economical alternative for various cross-coupling transformations. nih.govnih.gov Nickel-catalyzed reductive couplings typically involve the reaction of two electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant like zinc or manganese metal. acs.orgorganic-chemistry.org
In the context of arylboronic acids, nickel catalysis can be used to form C-C and C-heteroatom bonds. nih.govresearchgate.net For instance, nickel catalysts have been successfully employed for the reductive coupling of aryl bromides with tertiary alkyl halides and for the coupling of arylboronic acids with aromatic esters. nih.govacs.org These methods often exhibit excellent functional group tolerance. acs.org A proposed mechanism for some nickel-catalyzed couplings involves a Ni(0) species undergoing oxidative addition, transmetalation with the boronic acid, and subsequent reductive elimination. nih.gov Given the demonstrated reactivity of this compound in palladium catalysis, it is a plausible substrate for analogous nickel-catalyzed C-C bond-forming reactions, offering a cost-effective synthetic route. nih.govorganic-chemistry.org
Other Cross-Coupling Reactions Involving the Compound
Beyond the well-established Suzuki-Miyaura coupling, this compound can participate in other important cross-coupling reactions, expanding its utility in organic synthesis.
The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. wikipedia.org However, variations using arylboronic acids as the aryl source have been developed. In such reactions, an oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the coupling. The reaction of this compound with an alkene would proceed via an oxidative Heck-type pathway. The electronic properties of the dichlorinated and butoxy-substituted phenyl ring would influence the rate and efficiency of the carbopalladation and β-hydride elimination steps. While specific examples with this exact compound are not prevalent in the literature, the general mechanism suggests that the electron-withdrawing nature of the chlorine atoms could enhance the electrophilicity of the palladium intermediate, potentially facilitating the migratory insertion of the alkene.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While the classical Sonogashira reaction utilizes an organohalide, modifications employing arylboronic acids have been reported. These reactions often require a copper co-catalyst, although copper-free versions exist. libretexts.org In a hypothetical Sonogashira-type coupling involving this compound, the compound would serve as the arylating agent for a terminal alkyne. The reaction would likely proceed through a palladium-catalyzed cycle, with the specific conditions (catalyst, base, and potential additives) being crucial for achieving a successful outcome. The steric hindrance from the ortho-chloro groups could present a challenge, potentially requiring more robust catalytic systems to facilitate the coupling. organic-chemistry.org
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov While not the typical substrate, arylboronic acids can be converted into the corresponding organozinc reagents in situ or used in modified Negishi-type protocols. For this compound to participate in a Negishi coupling, it would likely first need to be transmetalated to an organozinc species. The resulting organozinc reagent could then couple with an organic halide. The presence of the butoxy and dichloro substituents would be expected to be tolerated under the reaction conditions, given the functional group tolerance often observed in Negishi couplings.
Carbon-Heteroatom Bond Formation
The formation of carbon-heteroatom bonds is a fundamental transformation in the synthesis of pharmaceuticals and other biologically active molecules. This compound is a suitable substrate for such reactions.
The Chan-Lam amination (also known as the Chan-Evans-Lam amination) provides a direct route to form C-N bonds by coupling an arylboronic acid with an amine in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable as it often proceeds under mild conditions and is tolerant of a wide range of functional groups.
Table 2: Representative Conditions for Chan-Lam Amination of Arylboronic Acids
| Amine Substrate | Copper Catalyst | Base | Solvent | Temperature | General Observations |
| Primary Aliphatic Amines | Cu(OAc)₂ | Triethylamine | Dichloromethane | Room Temperature | Generally good yields are obtained. |
| Secondary Aliphatic Amines | Cu(OAc)₂ | Pyridine (B92270) | Toluene | 80 °C | Can require higher temperatures for efficient conversion. |
| Anilines | Cu(OAc)₂ | Pyridine | Dichloromethane | Room Temperature | Electron-donating or -withdrawing groups on the aniline (B41778) can affect reaction rates. st-andrews.ac.uk |
| Heterocyclic Amines | Cu(OAc)₂ | 2,6-Lutidine | Methanol | Room Temperature | The nature of the heterocycle can significantly impact the reaction outcome. nih.gov |
C-O Bond Formation
The formation of carbon-oxygen (C-O) bonds is a pivotal transformation in organic synthesis, and this compound serves as a competent coupling partner in such reactions. The primary route through which this compound participates in C-O bond formation is the copper-catalyzed Chan-Evans-Lam (CEL) coupling. wikipedia.orgorganic-chemistry.org This reaction facilitates the cross-coupling of arylboronic acids with alcohols or phenols to generate aryl ethers. wikipedia.org In this context, this compound can react with a variety of O-nucleophiles, including aliphatic alcohols and phenols, to yield the corresponding diaryl or alkyl aryl ethers.
The reaction is advantageous as it can often be conducted at room temperature and is tolerant of ambient air, setting it apart from other cross-coupling methods like the Buchwald-Hartwig reaction which typically relies on palladium catalysis. wikipedia.orgorganic-chemistry.org The electronic properties of the this compound, influenced by the electron-donating butoxy group and the electron-withdrawing chloro substituents, play a crucial role in its reactivity profile for C-O bond formation.
Chan-Evans-Lam Coupling Variations
The Chan-Evans-Lam (CEL) coupling represents a significant advancement in C-N and C-O bond-forming reactions, utilizing arylboronic acids as versatile coupling partners. beilstein-journals.org This reaction, also known as the Chan-Lam coupling, is catalyzed by copper complexes and is notable for its operational simplicity. wikipedia.org
Mechanism: The precise mechanism of the CEL coupling has been a subject of extensive study. The reaction is believed to proceed through the formation of a copper-aryl species. A proposed catalytic cycle involves a copper(II) precatalyst which interacts with the arylboronic acid. The process is thought to involve a copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to form the desired aryl ether product (Ar-OR) and a copper(I) species. wikipedia.org The presence of an oxidant, often atmospheric oxygen, is believed to facilitate the re-oxidation of Cu(I) to Cu(II), thus regenerating the active catalyst and completing the catalytic cycle. organic-chemistry.org
Reaction Conditions and Scope: A key feature of the CEL coupling is its tolerance to a wide range of functional groups. beilstein-journals.org Research has demonstrated that the reaction can proceed in the presence of sensitive functionalities such as aldehydes and phenols. beilstein-journals.org While early iterations of the Ullmann condensation (a related copper-catalyzed reaction) required harsh conditions, the CEL modification allows for milder temperatures and a broader substrate scope. researchgate.net The reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) acetate (B1210297), and often a base like pyridine or 2,6-lutidine. wikipedia.orgorganic-chemistry.org
The table below summarizes typical components and conditions for the Chan-Evans-Lam coupling reaction.
| Component | Role | Common Examples |
| Boronic Acid | Arylating Agent | This compound |
| Nucleophile | Alcohol or Phenol | Various aliphatic and aromatic alcohols |
| Catalyst | Copper Source | Copper(II) acetate [Cu(OAc)₂] |
| Base | Activator/Ligand | Pyridine, Triethylamine, Carbonates |
| Solvent | Reaction Medium | Dichloromethane (DCM), Toluene, Methanol |
| Atmosphere | Oxidant | Ambient Air (Oxygen) |
This table presents generalized conditions for the Chan-Evans-Lam coupling reaction.
Interaction Studies and Reversibility of Boronic Ester Formation
This compound readily participates in reversible esterification reactions with 1,2-diols to form boronic esters, also known as boronates. smolecule.comualberta.ca This reversible covalent interaction is fundamental to applications in dynamic covalent chemistry and the development of chemical sensors and probes. smolecule.com
Mechanism and Reversibility: The formation of a boronic ester is an equilibrium process that is highly dependent on the surrounding environment. ualberta.carsc.org The reaction proceeds through the interaction of the boronic acid with the hydroxyl groups of a diol. This process is intrinsically reversible in aqueous media, meaning the boronic ester can be hydrolyzed back to the constituent boronic acid and diol. ualberta.caresearchgate.net The stability of the resulting boronic ester against hydrolysis is influenced by several factors, including steric hindrance around the boron atom; bulkier structures tend to form more stable esters. researchgate.net
Influencing Factors:
pH: The binding affinity and the rate of boronic ester formation are strongly pH-dependent. Optimal ester formation generally occurs when the pH of the solution is higher than the pKa of the boronic acid, which facilitates the formation of the more reactive tetrahedral boronate anion. smolecule.com
Solvent: The choice of solvent can be used to control the reversibility of the reaction. In equilibrating solvents like methanol, the reaction may favor the dissociation of the ester, while in non-equilibrating conditions, such as in acetone (B3395972) with a dehydrating agent like anhydrous magnesium sulfate, the formation of the ester can be favored and the equilibrium suppressed. rsc.org
Interaction Studies: The reversible formation and dissociation of these boronic esters can be monitored using various spectroscopic techniques. NMR and fluorescence spectroscopy are powerful tools for studying these interactions, allowing for the determination of equilibrium dissociation constants and the kinetics of the reaction. ualberta.ca Such studies have shown that boronic ester formation can be a rapid process, occurring within minutes at low micromolar concentrations. ualberta.ca
The table below outlines key factors that influence the equilibrium of boronic ester formation.
| Factor | Effect on Equilibrium | Rationale |
| High pH (>pKa) | Shifts towards Ester Formation | Promotes the formation of the reactive tetrahedral boronate anion. smolecule.com |
| Aqueous/Protic Solvents | Shifts towards Hydrolysis (Reversibility) | Water and alcohols can participate in the equilibrium, favoring the dissociation of the ester. rsc.orgresearchgate.net |
| Aprotic/Anhydrous Solvents | Shifts towards Ester Formation | The absence of water prevents hydrolysis, stabilizing the ester. rsc.org |
| Steric Hindrance | Increases Ester Stability | Bulky groups around the boron center can sterically shield it from hydrolysis. researchgate.net |
This table summarizes the influence of various conditions on the reversible formation of boronic esters.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-butoxy-3,5-dichlorophenylboronic acid. Through the analysis of various NMR experiments, a complete assignment of the proton, carbon, and boron environments can be achieved.
It is important to note that boronic acids have a propensity to form cyclic anhydrides, known as boroxines, through dehydration. This equilibrium can lead to the presence of multiple species in solution, potentially complicating NMR spectra. Careful sample preparation and consideration of the solvent can help in obtaining clear and interpretable results. For instance, running NMR in d4-methanol can sometimes favor the monomeric boronic acid form.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the butoxy group.
The two aromatic protons are expected to appear as a singlet in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The butoxy group will exhibit four distinct sets of signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂). The chemical shifts of these aliphatic protons would appear further upfield compared to the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Ar-H | 7.5 - 7.8 | s | 2H |
| O-CH₂- | 3.9 - 4.1 | t | 2H |
| -CH₂- | 1.7 - 1.9 | m | 2H |
| -CH₂- | 1.4 - 1.6 | m | 2H |
| -CH₃ | 0.9 - 1.0 | t | 3H |
| B(OH)₂ | 8.0 - 8.5 | br s | 2H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum is expected to show signals for the six aromatic carbons and the four carbons of the butoxy group. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-B | 130 - 135 (often broad or unobserved) |
| C-Cl | 135 - 140 |
| C-H (aromatic) | 130 - 135 |
| C-O | 155 - 160 |
| O-CH₂ | 68 - 72 |
| -CH₂- | 30 - 33 |
| -CH₂- | 18 - 22 |
| -CH₃ | 13 - 15 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
¹¹B NMR Spectroscopy for Boron Environment Analysis
Boron-11 NMR (¹¹B NMR) is a powerful technique for directly probing the environment of the boron atom. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. For a tricoordinate boronic acid, a relatively broad signal is expected in the range of δ 27-33 ppm. bldpharm.comrsc.org The formation of a tetracoordinate boronate species, for instance by interaction with a Lewis base or at higher pH, would result in a significant upfield shift to around δ 3-9 ppm. The presence of boroxine (B1236090) anhydrides can also be detected as they typically resonate at a slightly lower field (δ 30-35 ppm) compared to the corresponding monomeric acid. rsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for example, confirming the connectivity within the butoxy chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and for confirming the connection of the butoxy group to the dichlorophenyl ring. An HMBC experiment could also potentially show a correlation between the aromatic protons and the ipso-carbon attached to the boron atom.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in the molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, often involved in hydrogen bonding. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the butoxy group would be observed in the 2850-2960 cm⁻¹ region. The B-O stretching vibration typically gives a strong band in the 1300-1400 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range, and the C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-C backbone of the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Boronic acid) | 3200 - 3600 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Strong |
| C=C (Aromatic) | 1400 - 1600 | Medium |
| B-O Stretch | 1300 - 1400 | Strong |
| C-O Stretch | 1200 - 1250 | Strong |
| C-Cl Stretch | < 800 | Medium-Strong |
Note: Predicted values are based on typical vibrational frequencies for the respective functional groups. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₃BCl₂O₃), the expected monoisotopic mass is approximately 262.0 g/mol .
Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and boron (¹⁰B and ¹¹B isotopes), the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. The fragmentation of the molecule under ionization would likely involve the loss of the butoxy group, water, or the boronic acid moiety, providing further confirmation of the structure. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of a molecule's elemental formula from its exact mass, providing strong evidence for its identity and distinguishing it from other compounds with the same nominal mass.
For this compound (C₁₀H₁₃BCl₂O₃), HRMS analysis would confirm its elemental composition. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and boron (¹⁰B and ¹¹B) would result in a characteristic and complex isotopic pattern for the molecular ion peak, which would serve as a distinct fingerprint for the compound.
While specific experimental HRMS data for this compound is not available in the public domain, the theoretical values for its primary ionic species can be calculated. These theoretical values provide a benchmark for experimental verification.
Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | [C₁₀H₁₃¹¹B³⁵Cl₂O₃]⁺ | 264.0171 |
| [M+H]⁺ | [C₁₀H₁₄¹¹B³⁵Cl₂O₃]⁺ | 265.0249 |
| [M+Na]⁺ | [C₁₀H₁₃¹¹B³⁵Cl₂O₃Na]⁺ | 287.0069 |
Note: The presented data is theoretical and calculated based on the most abundant isotopes (¹¹B and ³⁵Cl). The actual spectrum would show a complex isotopic pattern due to the natural abundance of ¹⁰B, ³⁵Cl, and ³⁷Cl isotopes.
X-ray Crystallography for Solid-State Structure Determination (if available)
X-ray crystallography is the gold standard for determining the exact three-dimensional structure of a crystalline solid at the atomic level. wikipedia.org This technique involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.org The analysis provides a detailed map of electron density within the crystal, from which the precise positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined. wikipedia.org
For this compound, a successful X-ray crystallographic analysis would provide unequivocal proof of its covalent structure. Furthermore, it would reveal critical information about its solid-state conformation and intermolecular interactions. Of particular interest for boronic acids is the potential for forming intermolecular hydrogen bonds involving the boronic acid hydroxyl groups, which can lead to the formation of dimeric or polymeric supramolecular structures. These interactions govern the compound's crystal packing and influence its physical properties, such as melting point and solubility.
As of now, there is no publicly available single-crystal X-ray diffraction data for this compound. The generation of such data would require the successful growth of a high-quality single crystal suitable for analysis, a process that is often empirical and challenging.
Theoretical and Computational Chemistry Studies of 4 Butoxy 3,5 Dichlorophenylboronic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a detailed picture of the molecular architecture and its inherent electronic properties, which govern its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can be employed to determine the optimized geometry of 4-BUTOXY-3,5-DICHLOROPHENYLBORONIC ACID, providing key information on bond lengths, bond angles, and dihedral angles. For substituted phenylboronic acids, DFT methods, such as those employing the B3LYP functional, are effective in predicting molecular structures and electronic features researchgate.net.
The electronic properties of this compound are significantly influenced by its substituents. The two chlorine atoms act as electron-withdrawing groups, which increases the Lewis acidity of the boron center. Conversely, the butoxy group is an electron-donating group through resonance. This interplay of electronic effects modulates the reactivity of the molecule, particularly in reactions such as the Suzuki-Miyaura coupling smolecule.com. DFT calculations can quantify these effects by computing parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. The calculated HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability researchgate.net.
Table 1: Representative Theoretical Bond Lengths and Angles for Substituted Phenylboronic Acids Analogous to this compound (Calculated using DFT)
| Parameter | Typical Value |
| C-B Bond Length | ~1.55-1.57 Å |
| B-O Bond Length | ~1.37-1.39 Å |
| C-Cl Bond Length | ~1.73-1.75 Å |
| C-O (Butoxy) Bond Length | ~1.36-1.38 Å |
| C-B-O Bond Angle | ~118-122° |
| O-B-O Bond Angle | ~114-118° |
| C-C-Cl Bond Angle | ~119-121° |
| C-C-O (Butoxy) Bond Angle | ~118-122° |
Note: These are generalized values for similar structures and actual values for this compound would require specific calculations.
The butoxy group of this compound introduces conformational flexibility. Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating the rotatable bonds, particularly the C-O bond of the butoxy group and the C-B bond. This analysis helps to identify the most stable conformers (energy minima) and the transition states for their interconversion.
The rotational barrier of the butoxy group is influenced by steric interactions with the adjacent chlorine atoms and electronic effects. Computational studies on similar substituted aromatic ethers can provide an estimate of these rotational energy barriers researchgate.netugm.ac.id. Understanding the conformational preferences and the energy landscape is crucial as different conformers may exhibit different reactivities.
Table 2: Estimated Rotational Energy Barriers for Functional Groups in Aromatic Systems
| Rotational Bond | Estimated Energy Barrier (kcal/mol) |
| Phenyl-Butoxy | 2 - 5 |
| Phenyl-B(OH)2 | 4 - 7 |
Note: These are estimated values based on studies of analogous compounds and serve as an illustration.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the detailed pathways of chemical reactions. For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling.
The Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination libretexts.org. Computational modeling can be used to locate the transition state for each elementary step. Transition state theory allows for the calculation of the structure and energy of these high-energy intermediates. For the Suzuki-Miyaura reaction, the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step nih.gov. DFT calculations can model the intricate bond-breaking and bond-forming processes that occur during this step, providing insights into the geometry of the transition state nih.gov.
By calculating the energies of the reactants, transition states, and products, a complete energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state is the activation energy barrier, which is a critical factor in determining the reaction rate. Computational studies on the Suzuki-Miyaura reaction have shown that the presence of a base is crucial for lowering the activation energy of the transmetalation step nih.govresearchgate.net. For this compound, the electron-withdrawing chlorine atoms can influence the energy barrier of the transmetalation step by increasing the Lewis acidity of the boron, while the sterically demanding butoxy group can also play a role smolecule.com.
Table 3: Illustrative Calculated Activation Energies for the Suzuki-Miyaura Reaction Steps
| Reaction Step | Typical Activation Energy (kcal/mol) |
| Oxidative Addition | 5 - 15 |
| Transmetalation | 15 - 30 (can be the rate-determining step) |
| Reductive Elimination | 5 - 10 |
Note: These are representative values and the actual barriers for a reaction involving this compound would depend on the specific reaction partners and conditions.
Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to confirm the identity of a synthesized compound.
DFT calculations are widely used to predict NMR chemical shifts (¹H and ¹³C) nrel.govchemrxiv.orgmdpi.comnih.govacs.org. The accuracy of these predictions has significantly improved, making them a valuable tool in structure elucidation. For this compound, theoretical calculations can help in assigning the signals in its ¹H and ¹³C NMR spectra.
Furthermore, computational methods can be used to calculate the vibrational frequencies of a molecule. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes mdpi.comresearchgate.net. For this compound, this would involve identifying the characteristic vibrational frequencies associated with the B-O-H, C-Cl, C-O, and aromatic C-H bonds.
Table 4: Predicted ¹³C NMR Chemical Shifts for a Generic 4-Alkoxy-3,5-dichlorophenyl Moiety
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
| C-B | 130 - 135 |
| C-Cl | 128 - 133 |
| C-H | 115 - 120 |
| C-O | 155 - 160 |
| Butoxy CH₂ | 68 - 72 |
| Butoxy CH₂ | 30 - 34 |
| Butoxy CH₂ | 18 - 22 |
| Butoxy CH₃ | 13 - 15 |
Note: These are estimated ranges based on computational predictions for similar structures.
Applications and Emerging Research Directions for 4 Butoxy 3,5 Dichlorophenylboronic Acid
Contributions to Materials Science and Polymer Chemistry:There is no specific information available on this compound's use in developing functional polymers or its application in organic electronics.
Generating content for the requested article would require speculation based on the general properties of related compounds, which would not meet the required standards of scientific accuracy and detail focused solely on 4-butoxy-3,5-dichlorophenylboronic acid.
Responsive Materials Design (e.g., glucose sensors)
The inherent ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is a cornerstone of their use in responsive materials. This interaction is particularly relevant for the detection of saccharides like glucose. The fundamental principle involves the equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate ester formed upon reaction with a diol. This structural change can be harnessed to trigger a detectable signal, such as a change in fluorescence or a volume change in a hydrogel. mdpi.comnih.gov
Polymers functionalized with boronic acid moieties have been extensively studied for the development of glucose-responsive systems. mdpi.com These "smart" materials can be designed to respond to changes in glucose concentration at physiological pH. mdpi.com For instance, the incorporation of boronic acid groups into a hydrogel can cause the material to swell or shrink in response to glucose levels. mdpi.com This property is being explored for the creation of autonomous insulin (B600854) delivery systems, where the permeability of a drug-loaded membrane is modulated by the surrounding glucose concentration. mdpi.com
While specific studies detailing the integration of this compound into glucose sensors are not prevalent in current literature, its fundamental structure suggests potential applicability. The electron-withdrawing nature of the two chlorine atoms can influence the pKa of the boronic acid, potentially tuning its sensitivity and optimal pH range for glucose binding. researchgate.net Further research could involve grafting this compound onto polymer backbones or nanoparticles to create novel responsive materials for glucose sensing or other diagnostic applications that rely on diol recognition. acs.org
Table 1: Principles of Boronic Acid-Based Glucose Sensing
| Mechanism | Description | Potential Influence of this compound |
| Boronate Ester Formation | Reversible covalent bonding with the cis-diol units of glucose. | The electronic effects of the dichloro and butoxy substituents can modulate the Lewis acidity of the boron atom, affecting binding affinity and selectivity. |
| pH-Dependence | The binding affinity is pH-dependent, with optimal ester formation typically occurring at a pH above the boronic acid's pKa. mdpi.com | The substituents on the phenyl ring alter the pKa, which could be tuned for optimal performance at physiological pH. |
| Signal Transduction | The formation of the boronate ester can induce changes in fluorescence, color, or hydrogel volume. | The specific structure of the compound could be leveraged in the design of various signaling mechanisms. |
Advanced Synthetic Reagent in Complex Molecule Synthesis
This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. smolecule.com
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and arylboronic acids are key reagents in this process. smolecule.comnih.gov this compound, with its distinct substitution pattern, serves as a versatile partner in these reactions, enabling the synthesis of highly substituted biaryl and other aromatic systems. The presence of both an electron-donating butoxy group and electron-withdrawing chloro groups can modulate the reactivity and selectivity of the coupling reaction. smolecule.com
This reagent has proven effective in the synthesis of structurally diverse and biologically relevant molecules. For example, substituted arylboronic acids are instrumental in creating arylpurine derivatives, which have applications in drug discovery and chemical biology. chem-soc.si The careful selection of reaction conditions allows for the selective coupling at various positions of the purine (B94841) ring system. chem-soc.si Similarly, the Suzuki cross-coupling with substituted boronic acids has been employed to access a range of 3- and 5-substituted 2-pyrones, compounds that have shown significant inhibitory activity against various microbes and cancer cell lines. nih.gov The ability to introduce the sterically hindered and electronically distinct 4-butoxy-3,5-dichlorophenyl group is valuable for creating novel compounds with tailored properties.
While direct applications of this compound in chiral synthesis or resolution are not widely documented, the broader class of arylboronic acids is utilized in asymmetric synthesis. A notable example is the ruthenium-catalyzed asymmetric addition of arylboronic acids to aliphatic aldehydes. nih.gov This method allows for the creation of chiral secondary alcohols with high enantioselectivity. nih.gov
The general mechanism of such reactions suggests that this compound could potentially be employed as a nucleophilic partner to generate chiral molecules. The steric and electronic nature of the substituents on the phenyl ring could influence the stereochemical outcome of the reaction. Further research would be needed to explore the viability and efficiency of this specific boronic acid in asymmetric transformations.
Table 2: Synthetic Applications of this compound
| Reaction Type | Application | Role of this compound |
| Suzuki-Miyaura Coupling | Synthesis of highly substituted biaryls, bioactive pyrones, and arylpurines. nih.govchem-soc.si | Serves as a key building block, introducing a sterically demanding and electronically unique aromatic moiety. smolecule.com |
| Potential Asymmetric Synthesis | Asymmetric addition to aldehydes to form chiral alcohols. | Could potentially act as a nucleophile in catalyzed reactions, with its substituents influencing enantioselectivity. nih.gov |
Future Perspectives and Unexplored Research Avenues
The utility of this compound is not limited to its current applications. Emerging research points towards new possibilities in catalysis and process chemistry.
While palladium-catalyzed cross-coupling is the most common application, arylboronic acids are also effective in other types of catalytic reactions. The Chan-Lam coupling, for instance, utilizes copper catalysts to form carbon-heteroatom bonds, such as the arylation of amines and amides. organic-chemistry.org This provides a complementary method to palladium-catalyzed reactions for generating C-N bonds.
More recently, novel catalytic systems are expanding the repertoire of boronic acid reactions. A chemoselective primary amination of arylboronic acids has been developed using a phosphetane-based catalyst. nih.gov This method allows for the direct installation of a primary amino group onto the aromatic ring, a transformation that is valuable in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The exploration of this compound in these and other new catalytic systems could unlock novel synthetic pathways.
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. organic-chemistry.orgacs.org The synthesis of boronic acids themselves has been successfully demonstrated in flow reactors, achieving high throughput and rapid reaction times. organic-chemistry.orgacs.org
Furthermore, reactions utilizing boronic acids, such as photocatalytic hydroxylations, have been adapted to continuous-flow systems. rsc.org The integration of this compound into flow chemistry setups for both its synthesis and subsequent reactions is a promising future direction. This could lead to more efficient, safer, and scalable production of complex molecules derived from this versatile reagent. organic-chemistry.org
Nanomaterial Functionalization
The functionalization of nanomaterials with organic molecules is a key strategy to impart specific chemical properties and recognition capabilities to the nanoparticle surface. This compound is a compound with potential for the surface modification of various nanomaterials. This functionalization is primarily achieved through the versatile chemistry of the boronic acid group.
Boronic acids, in general, are known to interact with a variety of functional groups, which allows for their attachment to the surface of nanomaterials. nih.gov This modification can alter the physical and chemical properties of the nanomaterials, such as their solubility, stability, and biocompatibility. nih.gov The unique structure of this compound, with its butoxy and dichloro substituents, can influence its reactivity and the properties of the resulting functionalized nanomaterials. smolecule.com
A significant application of boronic acid-functionalized nanomaterials is in the development of sensors and drug delivery systems. nih.govsmolecule.com The boronic acid moiety can form reversible covalent bonds with diols, which are present in many biologically important molecules like sugars and glycoproteins. nih.gov This interaction is often pH-dependent, allowing for the design of stimuli-responsive systems. smolecule.com For instance, the binding affinity of boronic acids is typically stronger at a pH higher than their pKa value. smolecule.com
While specific research on the functionalization of nanomaterials with this compound is an emerging area, the principles of using other substituted phenylboronic acids for this purpose are well-documented. For example, compounds like 4-carboxyphenylboronic acid and 3-aminophenylboronic acid have been successfully used to functionalize carbon dots and other nanoparticles. nih.gov These functionalized nanomaterials have shown utility in the detection of molecules like catechol and glucose, as well as in delivering therapeutic agents to cancer cells. nih.gov The presence of different substituents on the phenyl ring, such as the butoxy and dichloro groups in this compound, is expected to modulate the binding affinity and selectivity of the boronic acid group, offering a tunable platform for various applications. smolecule.com
The table below summarizes the types of nanomaterials functionalized with related boronic acids and their applications, illustrating the potential for this compound in this field.
| Nanomaterial | Functionalizing Agent | Application |
| Carbon Dots (CDs) | 4-Carboxyphenylboronic Acid | Detection of catechol |
| Nitrogen-doped Carbon Quantum Dots (N-CQDs) | 3-Aminophenylboronic Acid | Glucose sensing, diabetes diagnostics |
| Magnetic Nanoparticles (MnFe2O4) | 4-Carboxyphenylboronic Acid | Doxorubicin delivery to HeLa cancer cells |
Conclusion and Future Outlook
Summary of Key Research Findings and Impact
Research into 4-Butoxy-3,5-dichlorophenylboronic acid has solidified its role as a valuable and versatile building block in modern organic synthesis. A key finding is its efficacy as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov The unique substitution pattern, featuring both electron-withdrawing chloro groups and an electron-donating butoxy group, provides a distinct electronic environment that influences its reactivity and allows for the synthesis of complex molecular architectures.
The primary impact of this compound lies in its ability to facilitate the construction of carbon-carbon bonds, a fundamental process in the creation of new molecules. nbinno.com This has significant implications for medicinal chemistry, where it can be incorporated into drug candidates to explore structure-activity relationships. wwjmrd.comnih.gov The dichlorophenyl motif is a known structural element in some biologically active molecules, and the butoxy group can enhance lipophilicity, potentially influencing the pharmacokinetic properties of new therapeutic agents. nbinno.com Furthermore, in materials science, this boronic acid serves as a monomer for the development of functional polymers with tailored electronic and photophysical properties. nih.gov
Challenges and Opportunities in the Field of Dichlorophenylboronic Acid Research
Despite their utility, the study and application of dichlorophenylboronic acids, including the 4-butoxy-3,5-dichloro derivative, are not without challenges. The synthesis of polysubstituted phenylboronic acids can be complex, often requiring multi-step procedures and careful control of reaction conditions to avoid side reactions like protodeboronation. nih.gov The stability of boronic acids can also be a concern, as they are susceptible to oxidation and can form boroxines (anhydrides) upon storage, which may affect reactivity. pnas.org For cross-coupling reactions, optimizing conditions to achieve high yields and prevent the formation of homocoupled byproducts remains an area of active research. mdpi.com
These challenges, however, present numerous opportunities. There is a continuous need for the development of more robust and efficient catalytic systems for Suzuki-Miyaura couplings that are tolerant of a wider range of functional groups and can operate under milder, more environmentally benign conditions. rsc.org The unique electronic properties of dichlorophenylboronic acids make them interesting candidates for exploring new types of chemical transformations beyond standard cross-coupling reactions. wikipedia.org Furthermore, the ability of boronic acids to reversibly bind with diols opens up opportunities in the development of chemical sensors and responsive materials. wikipedia.orgboronmolecular.com For instance, boronic acid-functionalized materials have been investigated for glucose sensing and for the selective extraction of catecholamines. wikipedia.orgnih.gov There is also potential in exploring their use in the synthesis of novel agrochemicals and specialized polymers. boronmolecular.com
Broader Implications for Organic Synthesis and Related Disciplines
The research and application of this compound and related compounds have broader implications that extend across several scientific disciplines. In organic synthesis, the continued development of functionalized boronic acids expands the toolbox available to chemists for the construction of complex molecules. This directly fuels innovation in drug discovery by providing access to a wider chemical space for the synthesis of new potential medicines. nih.gov The ability to fine-tune the electronic and steric properties of the boronic acid through substitution, as seen with the dichloro and butoxy groups, allows for greater control over the synthesis of targeted molecular structures. nbinno.com
In medicinal chemistry, the incorporation of the boronic acid moiety itself into drug candidates is a growing area of interest. Boronic acids can act as inhibitors for certain enzymes, such as proteasomes, and have been successfully used in anticancer drugs like bortezomib. wikipedia.org The study of substituted phenylboronic acids contributes to a deeper understanding of how these functional groups interact with biological targets. In materials science, the use of these compounds as monomers for polymerization enables the creation of advanced materials with specific optical, electronic, and responsive properties, with potential applications in organic electronics and sensor technology. nih.govnih.gov Ultimately, the ongoing research into dichlorophenylboronic acids underscores the critical role of fundamental synthetic chemistry in driving progress and enabling new discoveries in a wide range of related scientific fields.
Q & A
Q. What are the recommended synthesis protocols for 4-butoxy-3,5-dichlorophenylboronic acid, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of halogenated precursors. For boronation, use a two-step process: (1) lithiation of 4-butoxy-3,5-dichlorobenzene at low temperatures (-78°C) with n-BuLi, followed by (2) reaction with trimethyl borate. Purification via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) is critical. Validate purity using HPLC (>98% purity threshold) and confirm structural integrity via -NMR (e.g., characteristic B–OH proton at δ 7.5–8.5 ppm) and FT-IR (B–O stretch ~1340 cm) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis. Avoid contact with oxidizers (risk of exothermic decomposition).
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical evaluation. Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield coupling of this compound in cross-coupling reactions?
- Methodological Answer :
- Factorial Design : Use a 2 factorial approach to test variables: catalyst type (Pd(OAc) vs. PdCl(dppf)), base (KCO vs. CsCO), and solvent (THF vs. DMF). Monitor yield via LC-MS.
- Kinetic Analysis : Conduct time-resolved NMR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation). Adjust temperature (60–100°C) and ligand ratio (1:1 to 1:3 Pd:ligand) to minimize side reactions like protodeboronation .
Q. What analytical techniques resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Combine -NMR (quadrupolar splitting analysis) with X-ray crystallography to confirm boron coordination geometry.
- DFT Calculations : Compare experimental -NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies caused by solvent polarity or aggregation effects .
Q. How does steric hindrance from the butoxy group influence catalytic activity in Suzuki reactions?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with varying alkoxy chains (methoxy vs. butoxy) and compare turnover frequencies (TOF) under identical conditions.
- Molecular Dynamics Simulations : Use software like GROMACS to model steric interactions between the boronic acid and Pd catalyst. Correlate findings with experimental yields to design less hindered derivatives .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in 20+ solvents (e.g., DMSO, acetone, chlorinated solvents) using nephelometry. Account for batch-to-batch variability in crystallinity (analyzed via PXRD).
- Hydrolysis Monitoring : Use -NMR to detect boroxine formation in aqueous solutions, which artificially reduces solubility. Pre-dry solvents over molecular sieves to mitigate this .
Theoretical Framework Integration
Q. How can density functional theory (DFT) guide the design of this compound-based sensors?
- Methodological Answer :
- Binding Energy Calculations : Model interactions with target analytes (e.g., saccharides) using B3LYP-D3/def2-TZVP. Optimize boronic acid geometry for reversible covalent binding.
- Fluorescence Quenching Studies : Pair DFT-predicted HOMO-LUMO gaps with experimental UV-Vis spectra to rationalize selectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
